molecular formula C15H22O3 B13128254 Benzyl8-hydroxyoctanoate

Benzyl8-hydroxyoctanoate

Cat. No.: B13128254
M. Wt: 250.33 g/mol
InChI Key: KZFUPYRMPVLYNQ-UHFFFAOYSA-N
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Description

Benzyl8-hydroxyoctanoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzyl group attached to an 8-hydroxyoctanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl8-hydroxyoctanoate typically involves the esterification of 8-hydroxyoctanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Benzyl8-hydroxyoctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

    Oxidation: Benzyl8-oxooctanoate or Benzyl8-carboxyoctanoate.

    Reduction: Benzyl8-hydroxyoctanol.

    Substitution: Various substituted benzyl8-hydroxyoctanoates depending on the nucleophile used.

Scientific Research Applications

Benzyl8-hydroxyoctanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Benzyl8-hydroxyoctanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release benzyl alcohol and 8-hydroxyoctanoic acid. These metabolites can then participate in various biochemical pathways, exerting their effects at the molecular level.

Comparison with Similar Compounds

  • Benzyl8-oxooctanoate
  • Benzyl8-carboxyoctanoate
  • Benzyl8-hydroxyoctanol

Comparison: Benzyl8-hydroxyoctanoate is unique due to the presence of both a benzyl group and a hydroxyl group on the octanoate chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ester linkage makes it more susceptible to hydrolysis, which can be advantageous in certain applications such as prodrug design.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

benzyl 8-hydroxyoctanoate

InChI

InChI=1S/C15H22O3/c16-12-8-3-1-2-7-11-15(17)18-13-14-9-5-4-6-10-14/h4-6,9-10,16H,1-3,7-8,11-13H2

InChI Key

KZFUPYRMPVLYNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCO

Origin of Product

United States

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